2-(2,4-Difluorophenoxy)-5-methylaniline
Description
2-(2,4-Difluorophenoxy)-5-methylaniline is a fluorinated aromatic amine characterized by a 2,4-difluorophenoxy group attached to the 2-position of a 5-methyl-substituted aniline ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity and electronic effects due to fluorine atoms, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-2-4-13(11(16)6-8)17-12-5-3-9(14)7-10(12)15/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXFMNLXYGLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-5-methylaniline typically involves the following steps:
Nitration of 2,4-difluorophenol: The starting material, 2,4-difluorophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5 position.
Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The resulting 2-(2,4-difluorophenoxy)aniline is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline
- Structure : Differs by a trifluoromethyl (-CF₃) group at the 5-position instead of methyl (-CH₃).
- This compound is commercially available (CAS: 183110-79-4) but lacks published biological data .
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)aniline
- Structure: Features methoxy (-OCH₃) and methyl (-CH₃) groups on the phenoxy ring, with -CF₃ on the aniline.
- Impact: Methoxy groups improve solubility via hydrogen bonding, while -CF₃ maintains lipophilicity.
5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline
- Structure: Fluoroaniline isomers with nitro (-NO₂) groups at different positions.
- Impact : Spectroscopic and docking studies reveal that substituent position significantly affects molecular polarity and intermolecular interactions. For example, 5-nitro-2-fluoroaniline exhibits stronger hydrogen bonding than its isomer, influencing crystallization behavior .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
Biological Activity
2-(2,4-Difluorophenoxy)-5-methylaniline is an organic compound with potential applications in various biological contexts, particularly in agriculture and pharmaceuticals. Its unique structure, characterized by the presence of a difluorophenoxy group and a methylaniline moiety, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C₁₃H₁₁F₂N O
- Molecular Weight : 235.23 g/mol
- CAS Number : 26189515
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets. The difluorophenoxy group may enhance the compound's lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability. This property is crucial for its potential use as an agrochemical or pharmaceutical agent.
Antifungal Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antifungal properties. For example, related compounds were tested against several plant pathogens, showing promising mycelial growth inhibition rates. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhanced antifungal efficacy against pathogens such as Botrytis cinerea and Alternaria solani .
Herbicidal Activity
In herbicide research, compounds structurally related to this compound demonstrated effective weed control. A study reported that certain derivatives showed comparable or superior herbicidal activity compared to established herbicides like diflufenican at specified application rates (300–750 g ai/ha). The selectivity of these compounds towards crops such as wheat was also evaluated, indicating a favorable safety profile .
Case Study 1: Antifungal Efficacy
A series of derivatives similar to this compound were synthesized and evaluated for antifungal activity. The most active compound exhibited IC50 values ranging from 17.28 to 32.32 µg/mL against five key fungal pathogens. This study highlighted the potential of these derivatives as new agrochemical antifungal agents .
| Compound | Pathogen Tested | IC50 (µg/mL) |
|---|---|---|
| 2g | Cytospora sp. | 17.28 |
| Glomerella cingulata | 25.00 | |
| Pyricularia oryzae | 30.00 | |
| Botrytis cinerea | 32.32 | |
| Alternaria solani | 29.00 |
Case Study 2: Herbicidal Activity
In a comparative study on herbicidal properties, a derivative of the compound was found to bind more tightly to the enzyme target (Synechococcus PDS) than traditional herbicides, suggesting enhanced efficacy in controlling weed populations while maintaining crop safety .
| Compound | Application Rate (g ai/ha) | Pre-emergence Efficacy (%) | Post-emergence Efficacy (%) |
|---|---|---|---|
| Compound A | 300 | 80 | 85 |
| Diflufenican | 300 | 75 | 70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
